molecular formula C14H16N2O B3316288 [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine CAS No. 953730-01-3

[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine

Cat. No.: B3316288
CAS No.: 953730-01-3
M. Wt: 228.29 g/mol
InChI Key: ISAJYANLQVWDBG-UHFFFAOYSA-N
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Description

[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine is a chemical compound with the molecular formula C14H16N2O It is known for its unique structure, which combines a pyridine ring with a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine typically involves the reaction of 2,3-dimethylphenol with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Dimethylphenoxy)pyridin-4-yl]methanamine
  • [2-(2,5-Dimethylphenoxy)pyridin-4-yl]methanamine
  • [2-(2,6-Dimethylphenoxy)pyridin-4-yl]methanamine

Uniqueness

Compared to similar compounds, [2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other related compounds.

Properties

IUPAC Name

[2-(2,3-dimethylphenoxy)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-4-3-5-13(11(10)2)17-14-8-12(9-15)6-7-16-14/h3-8H,9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAJYANLQVWDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CC(=C2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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